9-Chloro-10-phenylanthracene
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Overview
Description
9-Chloro-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields, including organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-phenylanthracene typically involves the substitution of anthracene derivatives. One common method includes the use of 9,10-dibromoanthracene and 9-phenylanthracene as starting materials for Suzuki–Miyaura and Stille cross-coupling reactions . The Stille cross-coupling procedure in dry tetrahydrofuran (THF) is preferred for thiophene–anthracene coupling due to its higher yields (46–80%) .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Scientific Research Applications
9-Chloro-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in organic light-emitting diodes (OLEDs) and fluorescent probes.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 9-Chloro-10-phenylanthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in applications like OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituent effects.
Uniqueness: 9-Chloro-10-phenylanthracene is unique due to the presence of both chloro and phenyl substituents, which influence its electronic properties and make it suitable for specific applications like triplet–triplet annihilation upconversion .
Properties
Molecular Formula |
C20H13Cl |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
9-chloro-10-phenylanthracene |
InChI |
InChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H |
InChI Key |
UXAKTVHNNKNTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl |
Origin of Product |
United States |
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